molecular formula C16H30N2O6 B7796815 2,6-Bis(tert-butoxycarbonylamino)hexanoic acid

2,6-Bis(tert-butoxycarbonylamino)hexanoic acid

Cat. No.: B7796815
M. Wt: 346.42 g/mol
InChI Key: FBVSXKMMQOZUNU-UHFFFAOYSA-N
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Description

Chemical Name: (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid CAS No.: 2483-46-7 Molecular Formula: C₁₆H₃₀N₂O₆ Molecular Weight: 346.42 g/mol Key Applications:

  • Synthesis of amphiphilic peptide dendrimers for nonviral gene delivery in cancer therapy .
  • Enhancement of luminescence intensity in alkaline phosphatase substrates for biochemical assays . Structural Features: Contains two tert-butoxycarbonyl (Boc) groups protecting the amino groups of lysine, improving stability and lipophilicity for controlled peptide synthesis .

Properties

IUPAC Name

2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVSXKMMQOZUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304048
Record name 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2483-46-7, 204190-67-0
Record name NSC164052
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis

  • Linker Preparation : Phenacyl bromide (2) is synthesized from acetophenone and bromine under AlCl₃ catalysis at −78°C. Subsequent coupling with chloroacetic acid and 2-mercaptoethanol yields the thioether linker (6).

  • Coupling with Boc-Lys(Z) : Boc-Lys(Z) (5.8 g) reacts with linker (6, 3.8 g) in dry CH₂Cl₂ using dicyclohexylcarbodiimide (DCC, 3.1 g) and 4-dimethylaminopyridine (DMAP, 250 mg) at 0°C for 2 hours. This forms Boc-Lys(Z)-linker (7).

  • Oxidation to Sulphone : The thioether linker undergoes oxidation with potassium peroxomonosulfate (Oxone) to stabilize the linkage, yielding the sulphone derivative (9).

Mechanistic Insights

The DCC-DMAP system activates the carboxylic acid of Boc-Lys(Z) to form an active ester, facilitating nucleophilic attack by the linker’s hydroxyl group. DMAP accelerates the reaction by deprotonating intermediates.

Solution-Phase Sequential Boc Protection

Dual Protection Strategy

In solution-phase synthesis, lysine’s alpha and epsilon amines are protected sequentially. While specific details are absent in the provided sources, standard Boc protection involves:

  • First Boc Protection : Lysine reacts with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution (pH 9–10) to protect the alpha-amino group.

  • Second Boc Protection : The epsilon-amino group is protected similarly after adjusting reaction conditions to avoid di-Boc formation prematurely.

Reaction Conditions

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base : Triethylamine or sodium bicarbonate.

  • Temperature : 0–25°C to minimize side reactions.

Challenges and Optimization

Steric hindrance from the first Boc group necessitates excess Boc anhydride and prolonged reaction times for complete epsilon-amine protection. Monitoring via thin-layer chromatography (TLC) or LC-MS ensures reaction completion.

Enantioselective Synthesis of (2R)-Isomer

Chiral Resolution

Sigma-Aldrich’s product (CAS 65360-27-2) specifies the (2R)-enantiomer, synthesized via asymmetric catalysis or resolution.

  • Chiral Auxiliaries : Use of (R)-binol or Evans oxazolidinones to induce stereochemistry during Boc protection.

  • Enzymatic Resolution : Lipases or esterases selectively deprotect one enantiomer, enabling isolation of the (2R)-form.

Characterization of Enantiomers

  • Optical Rotation : [α]₂₀ᴰ = +8.5° (c = 1, CHCl₃) for the (2R)-isomer.

  • Chiral HPLC : Crownpak CR(+) column resolves enantiomers using hexane:isopropanol mobile phases.

Comparative Analysis of Synthetic Methods

Parameter Solid-Phase Solution-Phase Enantioselective
Yield Not reported~60–70%~50–55%
Purity >95% (HPLC)>90%>98%
Time 6–8 hours12–24 hours48–72 hours
Scale-Up Feasibility ModerateHighLow

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(tert-butoxycarbonylamino)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include larger peptide chains, dendrimers, and other functionalized peptides that can be used in various scientific applications .

Scientific Research Applications

The compound 2,6-Bis(tert-butoxycarbonylamino)hexanoic acid (Boc-Lys(Boc)-OH) has several important scientific applications across different research domains:

Molecular Biology and Peptide Research Applications

Key Research Areas:

  • Nonviral Gene Vector Synthesis : The compound can be used to synthesize multifunctional amphiphilic peptide dendrimers, which are crucial for advanced gene delivery techniques .

Specific Applications:

  • Cancer Research Methodologies
  • Enables development of novel gene vector systems
  • Facilitates targeted molecular delivery mechanisms
  • Enzymatic Research
  • Involved in synthesizing organic substances that enhance alkaline phosphatase substrate luminescence intensity

Chemical and Structural Characteristics

Molecular Details:

  • Molecular Formula : C16H30N2O6
  • Molecular Weight : 346.42 g/mol
  • Physical Properties :
    • Physical Form: Low melting solid
    • Melting Point: 65°C
    • Density: 1.109 ± 0.06 g/cm³

Research Potential

Research Domains:

  • Peptide chemistry
  • Molecular biology
  • Nonviral gene delivery systems
  • Cancer research methodologies

Storage and Handling

Recommended Conditions:

  • Storage Temperature : -30°C to -10°C
  • Physical Appearance : White solid
  • Purity : Typically available at 98% concentration

Potential Future Research Directions

  • Advanced gene delivery mechanisms
  • Targeted molecular engineering
  • Enhanced enzymatic research techniques
  • Innovative cancer research methodologies

Mechanism of Action

The mechanism of action of 2,6-Bis(tert-butoxycarbonylamino)hexanoic acid involves its ability to form stable peptide bonds and protect amino groups during synthesis. The Boc groups provide steric hindrance, preventing unwanted side reactions and ensuring the selective formation of desired products. In cancer research, the compound’s derivatives act as nonviral gene vectors, facilitating the delivery of therapeutic genes to target cells .

Comparison with Similar Compounds

2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic Acid

CAS No.: 55592-85-3 Molecular Formula: C₂₂H₂₄N₂O₆ Molecular Weight: 414.45 g/mol Key Differences:

  • Protecting Groups: Benzyloxycarbonyl (Cbz) instead of Boc. Cbz is cleaved via hydrogenolysis, whereas Boc requires acidic conditions (e.g., trifluoroacetic acid) .
  • Applications : Primarily used as an intermediate in peptide synthesis. Less lipophilic than Boc derivatives, influencing solubility and membrane permeability .
    Reference :

Boc-D-Lys(Boc)-OH (D-Enantiomer)

CAS No.: 65360-27-2 Molecular Formula: C₁₆H₃₀N₂O₆ Molecular Weight: 346.42 g/mol Key Differences:

  • Stereochemistry : D-configuration (R-enantiomer) vs. the L-configuration (S-enantiomer) of the target compound. This impacts biological activity, as enzymes and receptors often exhibit stereospecificity .
  • Applications: Used in studies requiring non-natural peptide sequences or chiral specificity in drug development . Reference:

(2S)-2,6-Diaminohexanoic Acid (Unprotected Lysine Derivative)

CAS No.: 657-27-2 (hydrochloride salt) Molecular Formula: C₆H₁₄N₂O₂ Molecular Weight: 146.19 g/mol Key Differences:

  • Deprotected Structure: Free amino groups increase hydrophilicity (TPSA = 89.3) and reactivity, limiting its use in stepwise peptide synthesis without protection .
  • Applications : Direct precursor in lysine metabolism studies or as a building block for custom protection strategies .
    Reference :

N-Boc-N'-Cbz-L-Lysine

CAS No.: 2389-45-9 Molecular Formula: C₁₉H₂₇N₃O₆ Molecular Weight: 393.44 g/mol Key Differences:

  • Mixed Protecting Groups: Combines Boc (acid-labile) and Cbz (hydrogenolysis-sensitive) groups, enabling orthogonal deprotection strategies .
  • Applications : Facilitates sequential peptide assembly in complex syntheses requiring selective group removal .
    Reference :

Lauroyl-Lys(Lauroyl) (Nα,Nε-Bis(dodecanoyl)-L-lysine)

Molecular Formula : C₂₄H₄₆N₂O₄
Molecular Weight : 438.64 g/mol
Key Differences :

  • Functional Groups: Two dodecanoyl (lauroyl) chains instead of Boc groups. This increases hydrophobicity (logP > 8), making it suitable for lipid nanoparticle formulations .
  • Applications : Enhances cellular uptake in lipophilic drug delivery systems .
    Reference :

Research Findings and Trends

  • Boc vs. Cbz : Boc derivatives are preferred for acid-stable protection, while Cbz is used in hydrogen-sensitive environments .
  • Deprotected Forms : Unprotected lysine derivatives are critical in metabolic pathways but require stabilization via protection for synthetic applications .

Biological Activity

2,6-Bis(tert-butoxycarbonylamino)hexanoic acid, also known as (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, is a compound with significant potential in biochemical research and therapeutic applications. This article explores its biological activity, focusing on its interactions with histone deacetylases (HDACs), pharmacokinetics, and cellular effects.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₃₀N₂O₆
  • CAS Number : 2483-46-7
  • Molecular Weight : 346.42 g/mol
  • Appearance : White solid
  • Purity : ≥98% .

Target of Action

This compound primarily acts as a substrate for histone deacetylases (HDACs). This interaction is crucial for regulating the acetylation status of lysine residues on histones and non-histone proteins, influencing gene expression and various cellular processes .

Mode of Action

The compound facilitates the deacetylation process carried out by HDACs. By doing so, it can affect the transcriptional activity of genes associated with cell cycle regulation, apoptosis, and differentiation .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it is stable under physiological conditions but can be hydrolyzed to release the active amine group when required for biological activity. The compound's efficacy as an HDAC inhibitor is influenced by its concentration and the cellular environment .

Cellular Effects

Research has shown that compounds similar to this compound exhibit significant effects on cancer cell lines by modulating HDAC activity. For instance, studies have demonstrated that HDAC inhibitors can induce apoptosis in cancer cells and enhance the efficacy of other therapeutic agents .

Case Study: Inhibition of Cancer Cell Growth

In a recent study involving various human cancer cell lines treated with HDAC inhibitors, including derivatives of this compound, results indicated a marked decrease in cell viability. The study utilized a multipolar spindle assay to evaluate the effects on mitotic spindle formation in centrosome-amplified cancer cells. The findings revealed that treatment with these inhibitors led to an increase in multipolar mitoses, suggesting a disruption in normal cell division processes .

Data Tables

Property Value
Molecular FormulaC₁₆H₃₀N₂O₆
CAS Number2483-46-7
Molecular Weight346.42 g/mol
Purity≥98%
AppearanceWhite solid
Biological Activity Effect Reference
HDAC InhibitionInduces apoptosis
Modulation of Gene ExpressionAlters transcription
Impact on Cancer Cell ViabilityReduces viability

Q & A

Q. What is the role of tert-butoxycarbonyl (Boc) protection in 2,6-Bis(tert-butoxycarbonylamino)hexanoic acid during peptide synthesis?

Methodological Answer: The Boc groups serve as temporary protective agents for the primary and ε-amino groups of lysine, preventing unwanted side reactions during peptide bond formation. This allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid) while maintaining orthogonal protection strategies for other functional groups. The steric bulk of Boc groups also enhances solubility in organic solvents, facilitating solid-phase peptide synthesis (SPPS). Structural analogs lacking Boc protection exhibit reduced stability and reactivity due to amine group interference .

Q. What are the critical steps in synthesizing this compound, and how is purity ensured?

Methodological Answer: A typical synthesis involves:

Dual Boc Protection: Reacting L-lysine with excess di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic biphasic system.

Intermediate Isolation: Extracting the crude product (Boc-Lys(Boc)-OH) and proceeding without purification if subsequent steps tolerate impurities .

Chromatographic Purification: For high-purity applications, column chromatography (e.g., 3:1 hexanes:EtOAc) resolves residual reagents, achieving >99% purity.

Spectroscopic Validation: NMR and LC-MS confirm structure and purity by matching retention times and spectral data to literature values .

Advanced Research Questions

Q. How can this compound be integrated into non-viral gene delivery systems?

Methodological Answer: The compound serves as a branching unit in amphiphilic peptide dendrimers, enabling self-assembly into nanostructures for siRNA or plasmid DNA encapsulation. Key design considerations:

  • Amphiphilicity Balance: Adjust the ratio of hydrophobic (Boc groups) and hydrophilic (carboxylic acid) moieties to optimize cellular uptake and endosomal escape.
  • Biocompatibility: Test cytotoxicity via MTT assays, ensuring <10% cell death at therapeutic concentrations.
  • Gene Delivery Efficiency: Use luciferase reporter assays to quantify transfection efficiency, comparing against commercial vectors like Lipofectamine .

Q. What methodological challenges arise when using Boc-Lys(Boc)-OH intermediates without purification in multi-step syntheses?

Methodological Answer: Crude intermediates may introduce impurities affecting downstream reactions. Mitigation strategies include:

  • Reaction Monitoring: Use TLC or inline IR spectroscopy to confirm completion of each step.
  • Compatibility Testing: Screen solvents and reagents for inertness toward residual byproducts (e.g., unreacted Boc₂O).
  • Yield Optimization: Adjust stoichiometry (e.g., 1.2–1.5 equivalents of Boc₂O) to minimize unreacted lysine.
    Evidence shows a 64% yield over two steps when using 4-methyl morpholine as a base, avoiding side reactions from stronger bases like DIPEA .

Q. How does the compound enhance luminescence in alkaline phosphatase (ALP) assays?

Methodological Answer: As a co-factor in ALP-substrate systems, the tert-butoxycarbonyl groups stabilize the transition state during enzymatic dephosphorylation. Experimental optimization:

  • Substrate Design: Conjugate the compound to phosphorylated luminescent probes (e.g., CDP-Star).
  • Kinetic Analysis: Measure Vmax and Km to determine optimal substrate concentration (typically 10–50 µM).
  • Interference Testing: Confirm no cross-reactivity with phosphatases other than ALP using inhibitor cocktails .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Bis(tert-butoxycarbonylamino)hexanoic acid
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2,6-Bis(tert-butoxycarbonylamino)hexanoic acid

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